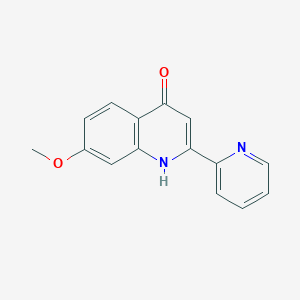

7-Methoxy-2-pyridin-2-yl-quinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-pyridin-2-yl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-10-5-6-11-13(8-10)17-14(9-15(11)18)12-4-2-3-7-16-12/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIGSGIUZRZMIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

C7 Position Methoxy Group :the C7 Methoxy Group is a Common Target for Bioisosteric Replacement. a Primary Reason for This is to Block Unwanted Metabolic Processes, As Electron Rich Rings Like Anisoles Are Susceptible to Oxidative Metabolism.chemrxiv.org

Fluorine (F): Replacing the methoxy (B1213986) group with fluorine is a classic bioisosteric switch. chemrxiv.org Fluorine is similar in size to a hydroxyl group but is highly electronegative and can alter the electronic properties of the aromatic ring, potentially improving binding affinity or metabolic stability. This replacement typically increases lipophilicity. chemrxiv.org

Amino Group (NH₂): An amino group can act as a hydrogen bond donor, unlike the methoxy group's hydrogen bond acceptor capability, which could lead to new interactions with a biological target.

C2 Position Pyridine Ring :the 2 Pyridinyl Moiety Can Be Replaced with Other Aromatic or Heteroaromatic Rings to Explore Different Steric and Electronic Requirements.

Phenyl Ring: Replacing the pyridine (B92270) with a phenyl ring removes the nitrogen atom, eliminating its hydrogen bond accepting ability and altering the ring's electronic nature. Studies on 2-phenyl-4-quinolones have demonstrated significant biological activities, suggesting this is a viable modification. nih.govcapes.gov.br

Thiazole or Oxazole Rings: Introducing five-membered heterocycles can change the geometry and electronic distribution, potentially leading to novel interactions. Thiazole-containing compounds have shown promise as anticancer agents. nih.gov

Quinolin 4 Ol Core:the Quinolin 4 One Core is a Privileged Scaffold in Medicinal Chemistry, but It Can Be Replaced to Alter the Fundamental Properties of the Molecule.

Rational Design and Synthesis of Focused Compound Libraries based on SAR Insights

Rational drug design leverages SAR insights to create focused libraries of compounds, where modifications are made systematically to optimize a desired property. nih.govnih.gov The synthesis of a library based on the 7-Methoxy-2-pyridin-2-yl-quinolin-4-ol scaffold would typically follow established methods for quinolone synthesis, such as the Gould-Jacobs reaction or Camps cyclization. mdpi.com

A common synthetic strategy involves the reaction of a substituted aniline (B41778) with a β-ketoester followed by thermal cyclization. To generate a focused library for the target compound, one could employ a convergent synthesis approach where different building blocks are combined in the final steps.

Synthetic Strategy Outline:

Preparation of the Aniline Precursor: Start with 3-methoxyaniline.

Condensation: React the aniline with an appropriate diethyl malonate derivative bearing the desired C2-substituent (e.g., a derivative of picolinic acid) to form an intermediate.

Cyclization: Heat the intermediate, often in a high-boiling point solvent like Dowtherm A, to induce an intramolecular cyclization, forming the quinolin-4-ol ring system. This is a key step in the Gould-Jacobs reaction. mdpi.com

Diversification: To build a library, various substituted anilines (to modify the quinoline ring) and various heteroaryl ketoesters (to modify the C2-substituent) can be used. Palladium-catalyzed cross-coupling reactions are also widely used to introduce diversity at different positions on the quinoline core in later stages. rsc.org

This approach allows for the systematic introduction of different alkyl chains, bioisosteres, and aromatic systems to thoroughly explore the chemical space around the parent compound and build a comprehensive SAR profile. capes.gov.brrsc.org

Pharmacophore Model Development and Lead Optimization Strategies for Research Applications

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov For this compound, a hypothetical pharmacophore model would include:

One Hydrogen Bond Donor: The N-H group of the quinolone ring.

One Hydrogen Bond Acceptor: The carbonyl oxygen at C4 (in its tautomeric keto form).

One Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.

Two Aromatic Rings: The quinoline and pyridine rings, which can participate in π-π stacking interactions. nih.gov

Table 3: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Molecular Group | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Quinolinone N-H | Interaction with acceptor group on target (e.g., Asp, Glu). |

| Hydrogen Bond Acceptor (HBA) | Quinolinone C=O | Interaction with donor group on target (e.g., Arg, Lys). |

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Interaction with donor group on target. |

| Aromatic Ring (AR) | Quinoline Ring System | π-π stacking or hydrophobic interactions. |

| Aromatic Ring (AR) | Pyridine Ring | π-π stacking or hydrophobic interactions. |

| Hydrophobic Feature (HY) | Methoxy (B1213986) Group | Interaction with hydrophobic pocket on target. |

Lead Optimization Strategies: Once a lead compound like this compound is identified, lead optimization aims to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.com This is an iterative process guided by the "Design-Make-Test-Analyze" (DMTA) cycle. chemrxiv.org

Structure-Based Design: If the structure of the biological target is known, molecular docking can be used to predict how analogs will bind. nih.gov This allows for the rational design of modifications that improve binding affinity and selectivity. For instance, docking studies on similar quinoline derivatives have helped guide the synthesis of more potent inhibitors. eco-vector.com

SAR-Guided Modification: Using data from the focused library, chemists can make targeted changes. If, for example, small, branched alkyl groups at C7 improve activity (as in the hypothetical table), further exploration around that feature would be prioritized.

Improving Physicochemical Properties: Optimization often involves fine-tuning properties like solubility and metabolic stability. This can be achieved through the introduction of polar groups or by using bioisosteric replacements to block metabolic hotspots, as discussed previously. chemrxiv.orgnih.gov

These strategies, combining computational modeling with synthetic chemistry and biological testing, are essential for refining a promising lead compound for specific research applications. patsnap.comnih.gov

Structure Activity Relationship Sar and Analog Design for 7 Methoxy 2 Pyridin 2 Yl Quinolin 4 Ol Derivatives

Systematic Substituent Variations on the Quinoline (B57606) Core

The quinoline nucleus, a fusion of benzene (B151609) and pyridine (B92270) rings, serves as a foundational scaffold in numerous pharmacologically active compounds. researchgate.netnih.gov Its aromatic and heterocyclic nature allows for a variety of interactions with biological targets. researchgate.net Substitutions on this core structure are a key strategy for refining the pharmacological profile of the lead compound.

The introduction of halogens and various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the quinoline core profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity.

Halogenation: The addition of halogen atoms can have varied effects. In some contexts, halogenation is used to enhance activity. For instance, two halogenated quinoline derivatives, N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) and N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F), were synthesized as potential inhibitors of monoamine oxidase (MAO) enzymes, which are relevant in managing Parkinson's disease. nih.gov Similarly, a quantitative structure-activity relationship (QSAR) study of 2,4-disubstituted 6-fluoroquinolines identified them as potent antiplasmodial agents. nih.gov However, other studies suggest that pyridine derivatives with halogen atoms may exhibit lower antiproliferative activity. mdpi.com

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) are often associated with enhanced biological activity. mdpi.com Studies on other classes of compounds, such as polyphenol-based antioxidants, have shown that increasing the number of EDGs, including methoxy groups, leads to a significant increase in antioxidant activity. researchgate.netnih.gov In the context of anticancer quinoxalines, electron-releasing groups on the aromatic ring were found to increase activity. mdpi.com

Electron-Withdrawing Groups (EWGs): The effect of EWGs can be highly target-dependent. The addition of a potent EWG like trifluoromethyl (-CF3) to a pyrimidine-based compound was shown to dramatically improve its binding affinity and hydrogen bond strength with the target enzyme, matrix metalloproteinase-7. scielo.brresearchgate.net Conversely, for certain anticancer quinoxaline (B1680401) derivatives, the presence of EWGs like -NO2, -CF3, or -OCF3 at specific positions was found to decrease activity. mdpi.com

Table 1: Effect of Substituents on the Quinoline Core

| Substituent Type | Example Group(s) | General Impact on Activity | Reference |

|---|---|---|---|

| Halogen | -F, -Cl | Can increase activity (e.g., MAO inhibition, antiplasmodial) but may decrease it in other cases (e.g., antiproliferative). nih.govnih.govmdpi.com | nih.gov, mdpi.com, nih.gov |

| Electron-Donating Group (EDG) | -OCH3 | Generally enhances activity (e.g., antiproliferative, antioxidant). mdpi.comresearchgate.netnih.govmdpi.com | mdpi.com, researchgate.net, nih.gov, mdpi.com |

| Electron-Withdrawing Group (EWG) | -CF3, -NO2 | Can increase binding affinity for specific enzymes but may decrease overall activity in other contexts. mdpi.comscielo.brresearchgate.net | scielo.br, mdpi.com, researchgate.net |

The specific placement (positional isomerism) and three-dimensional arrangement (stereochemistry) of substituents on the quinoline ring are critical determinants of biological interactions. nih.gov

Positional Isomerism: The location of a substituent can dramatically alter a molecule's properties and its fit within a biological target. A study on ring-substituted 4-hydroxy-1H-quinolin-2-ones demonstrated that positional analogues have different lipophilicity and, consequently, different biological activities. mdpi.com For example, the 7-hydroxy derivative was found to be more hydrophobic than the 5-hydroxy analogue. mdpi.com Similarly, research on pyrimido[4,5-c]quinolin-1(2H)-ones highlighted that the position of methoxy substituents plays a crucial role in their anticancer activity. researchgate.net

Stereochemical Influence: The chirality of substituents can modulate the affinity and selectivity of ligands for their biological targets. nih.gov While specific stereochemical studies on 7-Methoxy-2-pyridin-2-yl-quinolin-4-ol are not detailed in the provided context, the principle remains a cornerstone of medicinal chemistry. The rigid platform of the quinoline ring can be incorporated into chiral binding pockets to build ligands with specific affinities for different metal ions or receptor subtypes. nih.gov

Table 2: Influence of Positional Isomerism on Quinoline Derivatives

| Compound Class | Positional Isomers Compared | Observed Difference | Reference |

|---|---|---|---|

| 4-hydroxy-1H-quinolin-2-ones | 5-hydroxy vs. 7-hydroxy | The 7-hydroxy derivative exhibits higher hydrophobicity and different biological activity compared to the 5-hydroxy isomer. mdpi.com | mdpi.com |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | Varied methoxy positions | The specific placement of methoxy groups was found to be critical for anticancer activity. researchgate.net | researchgate.net |

Modifications of the Pyridyl Moiety

Replacing the pyridyl ring with other heterocyclic systems or creating fused-ring structures is a common strategy to explore new interactions and improve activity.

Heterocyclic Ring Substitutions: Research has shown that substituting the pyridyl ring can lead to changes in activity. For example, in the development of inhibitors for the Bloom Helicase, changing a 4-pyridyl group to a phenyl or a 2-pyridyl group resulted in a loss of activity, whereas a 3-pyridyl isomer retained comparable activity. nih.gov In another study, new quinoline derivatives were synthesized containing a 1,2,4-triazole (B32235) moiety, demonstrating the feasibility of incorporating different heterocyclic systems. ijresm.com

Fused Systems: Creating fused heterocyclic systems can impart rigidity and introduce new interaction points. The synthesis of pyrimido[4,5-b]quinolines, which are structurally analogous to bioactive flavins, is an area of significant interest in medicinal chemistry. nih.gov These fused systems have considerable potential as useful scaffolds in drug discovery. nih.govrsc.org

Table 3: Bioactivity of Analogs with Modified Pyridyl Moiety

| Original Moiety | Modification | Resulting Activity | Reference |

|---|---|---|---|

| 4-Pyridyl | Replacement with Phenyl or 2-Pyridyl | Loss of activity. nih.gov | nih.gov |

| 4-Pyridyl | Replacement with 3-Pyridyl | Comparable activity retained. nih.gov | nih.gov |

| - | Fusion with a Pyrimidine ring | Creates bioactive pyrimidoquinolines. nih.gov | nih.gov |

The pyridyl moiety, with its nitrogen atom, plays a crucial role in molecular recognition at the active sites of enzymes and receptors. researchgate.netnih.gov The lone pair of electrons on the nitrogen is available for coordination and hydrogen bonding, as it is not part of the aromatic system. nih.gov

This interaction is critical for orienting the ligand within the binding pocket. For example, in the active site of the H. pylori MTAN enzyme, the adenine (B156593) moiety of the substrate (which is structurally similar to pyridine in its nitrogen arrangement) forms essential hydrogen bonds with the catalytic residue D198. nih.gov This proton transfer initiates the enzymatic reaction. nih.gov Similarly, the nitrogen atom in heterocyclic rings can interact with various biological macromolecules, including proteins and enzymes, through intermolecular forces. researchgate.net These interactions, which can include hydrogen bonds, π-stacking, and hydrophobic interactions, are fundamental to the compound's mechanism of action. researchgate.netnih.gov

Alterations of the Methoxy Group

The methoxy group at the C7 position is a key electron-donating group that significantly influences the compound's electronic properties and, by extension, its biological activity. nih.govmdpi.com

SAR studies on various heterocyclic compounds have consistently shown that methoxy groups are crucial for activity. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions were vital for their anticancer properties. researchgate.net A review of pyridine derivatives also identified the -OCH3 group as one of the substituents that enhanced antiproliferative activity. mdpi.com

However, simple replacement of the methoxy group can sometimes lead to improved potency. In a study of quinolinyl-chromone derivatives, a compound with a methyl group at the 6-position showed significantly higher activity than its methoxy-substituted counterpart. nih.gov This suggests that while the electron-donating nature and steric bulk at this position are important, subtle changes can optimize interactions with the target. Conversely, in other systems, increasing the number of methoxy groups has been shown to enhance biological effects, such as antioxidant activity. nih.gov

Table 4: Effect of Alterations to the Methoxy Group

| Compound Class | Alteration | Impact on Activity | Reference |

|---|---|---|---|

| Quinolinyl-chromone derivatives | -OCH3 replaced with -CH3 | Significantly higher activity observed with the methyl group. nih.gov | nih.gov |

| Pyridine derivatives | Presence of -OCH3 | Enhanced antiproliferative activity. mdpi.com | mdpi.com |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | Presence of -OCH3 | Crucial for anticancer activity. researchgate.net | researchgate.net |

Alkyl Chain Length and Branching Effects

While specific studies detailing the effects of alkyl chain modifications on this compound are not extensively documented, the principles can be inferred from research on analogous quinoline and quinoxaline systems. mdpi.com Modifications often target the methoxy group at the C7-position, exploring how changes in alkyl chain length and branching impact factors like lipophilicity, metabolic stability, and target engagement.

Generally, converting the C7-methoxy group to a longer, straight-chain alkoxy group (e.g., ethoxy, propoxy) can increase lipophilicity. This may enhance membrane permeability but could also lead to increased metabolic breakdown or reduced solubility. Introducing branching (e.g., isopropoxy) can provide steric hindrance, potentially shielding the molecule from metabolic enzymes and improving its pharmacokinetic profile.

Key Research Findings:

In related quinoxaline derivatives, electron-releasing groups like methoxy (OCH₃) were found to be essential for activity. mdpi.com Replacing them with longer chains like ethoxy (OC₂H₅) sometimes decreased activity, suggesting that the size and nature of the alkoxy group are finely tuned for optimal interaction with biological targets. mdpi.com

The SAR of quinoxaline derivatives has shown that the aliphatic linker itself is a critical component for biological activity. mdpi.com

The hypothetical impact of such modifications on a property like target binding affinity can be illustrated in the following table.

Table 1: Hypothetical Effect of C7-Alkoxy Chain Variation on Target Affinity

| Compound | C7-Substituent (R) | Chain Type | Hypothetical IC₅₀ (nM) | Rationale |

|---|---|---|---|---|

| Parent | -OCH₃ | Methyl | 50 | Baseline activity. |

| Analog 1 | -OCH₂CH₃ | Ethyl | 75 | Slight increase in bulk may slightly decrease fit in a tight binding pocket. |

| Analog 2 | -O(CH₂)₂CH₃ | n-Propyl | 150 | Increased lipophilicity but potential loss of potency due to steric clash. |

| Analog 3 | -OCH(CH₃)₂ | Isopropyl | 40 | Branching may provide favorable interactions or improved metabolic stability. |

Advanced Characterization and Analytical Techniques in Research on 7 Methoxy 2 Pyridin 2 Yl Quinolin 4 Ol

High-Resolution Spectroscopic Methods for Structural Elucidation (beyond basic identification)

To confirm the precise molecular architecture of 7-Methoxy-2-pyridin-2-yl-quinolin-4-ol, researchers employ a suite of high-resolution spectroscopic methods. These techniques provide definitive evidence of the compound's constitution, configuration, and conformation.

While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR spectroscopy is indispensable for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex heterocyclic systems. researchgate.net Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to map the connectivity of the entire molecule.

COSY spectra establish proton-proton couplings, revealing adjacent protons within the quinoline (B57606) and pyridine (B92270) ring systems.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the through-space proximity of protons, offering insights into the preferred conformation and spatial arrangement of the pyridinyl ring relative to the quinoline core.

The table below illustrates the expected key HMBC correlations that would be critical in confirming the structure of this compound.

Table 1: Illustrative HMBC Correlations for Structural Verification

| Proton(s) | Correlating Carbon(s) (via 2-3 bond coupling) | Structural Information Confirmed |

|---|---|---|

| H-3 | C-2, C-4, C-4a | Connectivity around the N-heterocycle of the quinoline core. |

| H-5 | C-4, C-6, C-8a | Positioning of the A-ring relative to the quinolinol system. |

| H-8 | C-6, C-7, C-8a | Confirmation of substitution pattern on the methoxy-bearing ring. |

| -OCH₃ Protons | C-7 | Confirms the attachment point of the methoxy (B1213986) group. |

| H-6' (Pyridine Ring) | C-2, C-2' | Confirms the C-2 linkage between the quinoline and pyridine rings. |

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of this compound, allowing for the determination of its elemental formula (C₁₅H₁₂N₂O₂) with high precision. nih.gov Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) is used to study the compound's fragmentation pathways. mdpi.com By inducing fragmentation of the protonated molecule [M+H]⁺ and analyzing the resulting product ions, researchers can corroborate the proposed structure.

Key fragmentation patterns for related methoxylated compounds often involve the loss of a methyl radical (•CH₃) or methanol (B129727) (CH₃OH) from the methoxy group. nih.gov For this compound, characteristic fragmentation would likely involve cleavages at the bonds connecting the heterocyclic rings and loss from the methoxy substituent. Isotopic labeling, for instance, using a ¹³C-labeled methyl group (¹³CH₃) on the methoxy ether, can be employed to definitively track the origin of fragments during MS/MS analysis, confirming that a loss of 15 Da corresponds to the methyl group. kobv.dewvu.edu

Table 2: Predicted HRMS Fragmentation Data for [C₁₅H₁₂N₂O₂ + H]⁺

| Precursor Ion (m/z) | Formula | Predicted Product Ion (m/z) | Proposed Neutral Loss | Inferred Structural Moiety |

|---|---|---|---|---|

| 253.0972 | [C₁₅H₁₃N₂O₂]⁺ | 238.0737 | •CH₃ | Loss of methyl radical from methoxy group |

| 253.0972 | [C₁₅H₁₃N₂O₂]⁺ | 225.0921 | CO | Loss of carbonyl from quinolin-4-one |

| 253.0972 | [C₁₅H₁₃N₂O₂]⁺ | 175.0866 | C₅H₄N | Loss of the pyridinyl moiety |

| 253.0972 | [C₁₅H₁₃N₂O₂]⁺ | 146.0601 | C₆H₄NO | Fragment corresponding to methoxy-substituted quinoline core |

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the compound's connectivity and stereochemistry. researchgate.net For this compound, a crystal structure would reveal the planarity of the quinoline system, the rotational angle of the pyridine ring relative to the quinoline plane, and the conformation of the methoxy group.

Furthermore, X-ray crystallography is essential for studying intermolecular interactions in the solid state, such as hydrogen bonding (e.g., involving the quinolinol N-H and O-H tautomer, and potential interactions with the pyridine nitrogen) and π-π stacking between the aromatic rings of adjacent molecules. nih.gov If the compound is used to form metal complexes, crystallography is the gold standard for defining the coordination geometry and binding mode. mdpi.com

Table 3: Representative Crystallographic Data for a Heterocyclic Compound

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. researchgate.net |

| Space Group | P2₁/n | Defines the specific symmetry elements within the unit cell. researchgate.net |

| Unit Cell Dimensions | a = 10.8 Å, b = 7.5 Å, c = 20.8 Å, β = 94.0° | Defines the size and shape of the repeating unit in the crystal lattice. researchgate.net |

| Hydrogen Bonds | N-H···N, O-H···N | Identifies key intermolecular forces governing the crystal packing. |

| π-π Stacking Distance | ~3.5 Å | Indicates aromatic interactions influencing the solid-state structure. |

Advanced Chromatographic Separation and Characterization Techniques

Chromatographic methods are fundamental for both the purification of this compound and the analysis of its behavior in complex mixtures.

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools in modern chemical analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the premier technique for purity assessment and the quantitative analysis of non-volatile compounds in complex matrices. nih.gov Its high sensitivity and selectivity allow for the detection and quantification of trace-level impurities from the synthesis, such as isomers, starting materials, or by-products. mdpi.com In metabolic studies, LC-MS/MS is essential for metabolite profiling, enabling researchers to track the transformation of the parent compound in biological systems (e.g., in liver microsomes) by identifying and quantifying metabolites formed through processes like demethylation or hydroxylation. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like quinolinols, GC-MS can be used for purity analysis if the compound is first derivatized to increase its volatility. nih.govresearchgate.net This method is highly effective for identifying small, volatile, or semi-volatile impurities that may be present from the synthesis process. mdpi.comajrconline.org

Table 4: Applications of Hyphenated Chromatography in Compound Analysis

| Technique | Primary Application | Information Obtained | Typical Mode |

|---|---|---|---|

| LC-MS/MS | Purity Assessment & Quantification | Percentage purity, concentration of parent compound, detection of non-volatile impurities. mdpi.com | Reversed-Phase C18 column with gradient elution. |

| LC-MS/MS | Metabolite Profiling | Identification and quantification of metabolic products (e.g., demethylated, hydroxylated species). nih.gov | High-resolution MS for metabolite structure elucidation. |

| GC-MS | Trace Impurity Analysis | Detection of volatile or semi-volatile impurities from synthesis reagents or solvents. ajrconline.org | Requires derivatization (e.g., silylation) to increase volatility. nih.gov |

To obtain the high-purity material (>98-99%) required for definitive biological and physicochemical studies, preparative chromatography is essential. Following initial synthesis and work-up, the crude product often contains unreacted starting materials, isomers, and other by-products.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique uses wider columns and higher flow rates than analytical HPLC to separate and isolate milligram-to-gram quantities of the target compound. The separation is monitored by a detector (e.g., UV-Vis), and fractions corresponding to the main peak are collected.

Flash Column Chromatography: For larger scale purification, flash column chromatography over a solid phase like silica (B1680970) gel is a common and effective method. mdpi.com A solvent system is chosen based on analytical thin-layer chromatography (TLC) to achieve optimal separation between the desired product and impurities. The fractions are collected and analyzed, and those containing the pure compound are combined and evaporated to yield the final research-grade material. mdpi.com

Table 5: Typical Parameters for Preparative Chromatography Purification

| Parameter | Technique: Flash Chromatography | Technique: Prep-HPLC |

|---|---|---|

| Stationary Phase | Silica Gel (e.g., 40-63 µm) | Reversed-Phase C18 Silica (e.g., 5-10 µm) |

| Mobile Phase | Gradient of non-polar/polar solvents (e.g., Hexane/Ethyl Acetate) | Gradient of aqueous/organic solvents (e.g., Water/Acetonitrile with 0.1% acid) |

| Elution Mode | Positive pressure (air/nitrogen) | High-pressure pump |

| Monitoring | Thin-Layer Chromatography (TLC) of fractions | In-line UV-Vis Detector |

| Outcome | Purified solid compound after solvent evaporation. mdpi.com | Highly pure compound in solution, requiring solvent removal. |

Biophysical Techniques for Ligand-Target Interaction Characterization

The precise characterization of the binding between a small molecule, such as this compound, and its biological target is crucial for drug discovery and development. Biophysical techniques offer a direct and quantitative assessment of these interactions.

Isothermal Titration Calorimetry (ITC) is a powerful and widely used technique to measure the heat changes that occur during a binding event. nih.gov By directly measuring the heat released or absorbed, ITC provides a complete thermodynamic profile of the interaction in a single experiment. nih.gov This method is considered the gold standard for characterizing binding thermodynamics as it is performed with the interacting partners free in solution, without the need for labeling or immobilization. uni.lu

In a typical ITC experiment to study the binding of this compound to a target protein, a solution of the compound would be titrated into a sample cell containing the protein. The resulting heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm can be analyzed to determine key thermodynamic parameters.

Key Thermodynamic Parameters from ITC:

| Parameter | Symbol | Description |

| Binding Affinity (KD) | KD | The dissociation constant, which is a measure of the binding strength. A lower KD value indicates a stronger binding affinity. |

| Enthalpy Change (ΔH) | ΔH | The measure of the heat released or absorbed upon binding, providing insight into the changes in hydrogen bonding and van der Waals interactions. |

| Entropy Change (ΔS) | ΔS | The measure of the change in disorder of the system upon binding, reflecting changes in conformational freedom and solvent reorganization. |

| Stoichiometry (n) | n | The ratio of the ligand to the target molecule in the formed complex. |

This table outlines the fundamental thermodynamic parameters that would be determined from an ITC experiment with this compound.

Although specific ITC data for this compound is not available in the reviewed literature, the application of this technique would be indispensable in understanding the forces driving its interaction with any identified biological target.

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to monitor biomolecular interactions in real-time. It provides valuable information on the kinetics of a binding event, specifically the rates of association and dissociation.

In an SPR experiment involving this compound, the target protein is typically immobilized on a sensor chip. A solution containing the compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

The resulting sensorgram, a plot of the SPR signal versus time, allows for the determination of the kinetic rate constants.

Key Kinetic Parameters from SPR:

| Parameter | Symbol | Description |

| Association Rate Constant (ka or kon) | ka | Represents the rate at which the ligand binds to the target to form a complex. |

| Dissociation Rate Constant (kd or koff) | kd | Represents the rate at which the ligand-target complex dissociates. |

| Equilibrium Dissociation Constant (KD) | KD | Calculated as the ratio of kd to ka (kd/ka), providing a measure of the binding affinity. |

This table describes the kinetic parameters that would be obtained from an SPR analysis of the interaction between this compound and a target molecule.

While specific SPR sensorgrams and kinetic data for this compound are not publicly documented, this technique would be critical in defining the dynamic aspects of its binding, complementing the thermodynamic data from ITC.

Microscopic Techniques in Cellular and Tissue Studies (e.g., Confocal Microscopy for localization)

Understanding the subcellular localization of a compound is vital for interpreting its biological activity. Confocal microscopy is a high-resolution optical imaging technique that allows for the creation of sharp, three-dimensional images of a specimen. It is particularly useful for visualizing the distribution of fluorescently labeled molecules within cells and tissues.

To investigate the cellular localization of this compound, the compound could be chemically modified to incorporate a fluorescent tag. Alternatively, if the compound possesses intrinsic fluorescence, it could be directly visualized. Cells would be treated with the compound, and then imaged using a confocal microscope. By co-localizing the fluorescence signal from the compound with specific organelle markers, its precise subcellular distribution can be determined.

Potential Insights from Confocal Microscopy:

| Cellular Compartment | Potential Implication of Localization |

| Nucleus | Suggests potential interaction with DNA, RNA, or nuclear proteins. |

| Mitochondria | May indicate an effect on cellular metabolism or apoptosis. |

| Cytoplasm | Could point to interactions with various cytosolic enzymes or signaling proteins. |

| Cell Membrane | Suggests a possible role in modulating membrane receptors or ion channels. |

This table illustrates the potential interpretations of the subcellular localization of this compound as would be revealed by confocal microscopy.

Currently, there are no published studies detailing the use of confocal microscopy to determine the cellular localization of this compound. Such an investigation would be a logical next step in its biological characterization.

Future Perspectives and Emerging Research Directions for 7 Methoxy 2 Pyridin 2 Yl Quinolin 4 Ol

Exploration of Novel Biological Targets and Pathways

The quinoline (B57606) nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of pharmacological activities. mdpi.comnih.gov While direct biological targets for 7-Methoxy-2-pyridin-2-yl-quinolin-4-ol have not been extensively reported, the structural motifs present in the molecule suggest several promising avenues for investigation.

Quinoline and quinolinone derivatives are known to possess anticancer, anti-inflammatory, antibacterial, antiviral, and neuroprotective properties. mdpi.comnih.gov For instance, certain 4-hydroxy-2-quinolinone carboxamides have been identified as potent inhibitors of soybean lipoxygenase (LOX), indicating anti-inflammatory potential. mdpi.com Other quinolinone derivatives have been explored as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy. mdpi.com The 7-methoxy substitution, in particular, has been associated with potent β-adrenergic receptor blocking activity in other quinoline structures. nih.gov

Future research should, therefore, focus on screening this compound against a panel of kinases, proteases, and receptors implicated in various diseases. Investigating its potential to modulate pathways such as PI3K/AKT/mTOR, as has been done for other methoxy-substituted quinolines, could reveal novel anticancer activities. mdpi.com Furthermore, given the neuroprotective potential of some quinolones, exploring its effects on targets relevant to neurodegenerative diseases is warranted. mdpi.com

Development as Chemical Probes for Biological System Interrogation

A chemical probe is a small molecule used to study and manipulate biological systems. While there is no specific literature on the use of this compound as a chemical probe, its inherent properties make it a candidate for such applications. The development of a selective and well-characterized chemical probe requires a deep understanding of its mechanism of action and target engagement.

Should a specific biological target for this compound be identified, the compound could be optimized to create a potent and selective probe. This would involve structure-activity relationship (SAR) studies to enhance its binding affinity and selectivity for the target protein. The quinolinone scaffold itself offers numerous points for chemical modification to fine-tune its properties for use as a research tool.

Integration with Multi-Omics Technologies for Holistic Mechanistic Understanding

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly crucial for a comprehensive understanding of drug mechanisms and disease biology. astrazeneca.comyoutube.comyoutube.com To date, no multi-omics studies have been published specifically for this compound.

Future research could employ these technologies to elucidate the compound's mechanism of action. For example, treating cells with this compound and subsequently performing transcriptomic and proteomic analyses could identify the genes and proteins whose expression levels are altered. astrazeneca.com This would provide a global view of the cellular pathways affected by the compound, potentially revealing novel targets and off-target effects. astrazeneca.com Metabolomic studies could further clarify the metabolic pathways perturbed by the compound. This holistic approach would be invaluable in understanding its biological activity and for identifying potential biomarkers for its effects.

Potential in Advanced Materials Science Research

The application of quinoline derivatives extends beyond biology into the realm of materials science, particularly in optoelectronics. nih.govankara.edu.tr Quinoline-based compounds are known for their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified. nih.gov These characteristics make them attractive for use in organic light-emitting diodes (OLEDs) and solar cells. nih.gov

Specifically, functionalized quinolines have been designed and analyzed as active layers in organic field-effect transistors (OFETs). rsc.org The electron-withdrawing nature of the quinoline core, coupled with electron-donating substituents, can create materials with desirable charge transport properties. nih.gov The introduction of a methoxy (B1213986) group, an electron-donating substituent, in the 7-position of the quinoline ring in the target compound, could enhance its hole-transporting capabilities. rsc.org

Future research should explore the photophysical and electronic properties of this compound. This would involve synthesizing the compound and characterizing its absorption, emission, and electrochemical behavior. rsc.org Computational studies could also be employed to predict its electronic structure and potential for optoelectronic applications. ankara.edu.tr The development of functionalized quinolines with specific donor-acceptor architectures has shown promise in creating efficient p-channel transistor materials. rsc.org

Sustainable and Scalable Synthetic Methodologies for Industrial Research Applications

The accessibility of a compound for research and potential commercial applications is highly dependent on the availability of efficient, sustainable, and scalable synthetic routes. Various methods for the synthesis of the quinoline and quinolinone core have been developed over the years. mdpi.commdpi.comrsc.org

Common strategies for constructing the quinolin-4-one skeleton include the Conrad-Limpach and Camps cyclization reactions. mdpi.comrsc.org More modern approaches utilize palladium-catalyzed carbonylation reactions and N-heterocyclic carbene (NHC)-catalyzed syntheses. mdpi.com For industrial-scale production, one-pot procedures and the use of inexpensive and readily available starting materials are highly desirable. mdpi.comresearchgate.net Environmentally friendly methods, such as those performed in water, are also gaining prominence. mdpi.com

Future efforts in this area should focus on developing a robust and scalable synthesis for this compound. This would likely involve the optimization of existing quinoline synthesis methods, such as the reaction of a substituted aniline (B41778) with a β-ketoester, a common route to 4-hydroxyquinolines. nih.gov The development of a "green" synthesis using non-toxic solvents and reagents would be a significant advancement for its industrial applicability.

Design of Multi-Targeting Agents and Hybrid Structures for Research Utility

The concept of multi-target agents, which are designed to interact with multiple biological targets simultaneously, has gained traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. mdpi.comnih.govmdpi.com The quinoline scaffold is considered a privileged structure for the design of such agents due to its ability to be extensively functionalized to interact with various biological macromolecules. mdpi.comresearchgate.net

Researchers have successfully created multi-target quinolinone derivatives by synthesizing carboxamides and hybrid structures. mdpi.com For instance, combining the quinolinone moiety with other pharmacophores, such as those found in cinnamic or benzoic acid derivatives, has led to compounds with both antioxidant and LOX inhibitory activities. mdpi.com In silico design approaches, including molecular docking and molecular dynamics simulations, are powerful tools for the rational design of new multi-targeted inhibitors based on the quinoline ring. mdpi.com

For this compound, future research could focus on creating hybrid molecules by linking it to other known pharmacologically active fragments. The pyridyl substituent at the 2-position and the hydroxyl group at the 4-position provide convenient handles for chemical modification. By rationally designing and synthesizing such hybrid structures, it may be possible to develop novel research tools and potential therapeutic leads with tailored polypharmacology.

Q & A

Q. What are the recommended synthetic routes for 7-Methoxy-2-pyridin-2-yl-quinolin-4-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of quinoline derivatives typically involves cyclization or substitution reactions. For analogs like 6-Methoxy-2-methylquinolin-4-ol, a multi-step approach is used:

- Step 1: Formation of the quinoline core via the Gould-Jacobs reaction, involving cyclization of aniline derivatives with β-keto esters under acidic conditions .

- Step 2: Methoxy and pyridinyl substitutions are introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling (e.g., Suzuki-Miyaura for pyridine attachment) .

- Key Variables: Reaction temperature (optimized between 80–120°C), solvent polarity (DMF or ethanol), and catalyst loading (e.g., 5 mol% Pd for coupling) significantly impact yield. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize the physicochemical properties of this compound, and what methods are optimal for assessing stability under varying conditions?

Methodological Answer:

- Physicochemical Profiling:

- Solubility: Test in water, DMSO, and ethanol using UV-Vis spectroscopy (λmax ~300–350 nm for quinoline derivatives) .

- Stability: Conduct accelerated degradation studies under varying pH (1–13) and temperature (25–60°C). Monitor via HPLC for degradation products (e.g., quinolinone formation under alkaline conditions) .

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >200°C based on similar methoxyquinolines) .

Q. What initial biological screening approaches are appropriate for evaluating the bioactivity of this compound?

Methodological Answer:

- Antimicrobial Screening: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with structurally similar compounds like 6-Methoxy-2-methylquinolin-4-ol, which showed MIC values of 8–32 µg/mL .

- Antioxidant Activity: Employ DPPH radical scavenging assays. For analogs like 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol, IC50 values ranged from 50–100 µM .

- Cytotoxicity: Test against cancer cell lines (e.g., MCF-7) using MTT assays. Quinoline derivatives often exhibit IC50 values in the low micromolar range .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

Methodological Answer:

- Assay Standardization:

- Mechanistic Follow-Up:

- Data Normalization: Apply statistical tools (e.g., Z-score normalization) to account for inter-assay variability .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproduct formation?

Methodological Answer:

Q. How does the substitution pattern influence the compound's interaction with biological targets, and what computational methods validate these interactions?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis:

- Computational Validation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.